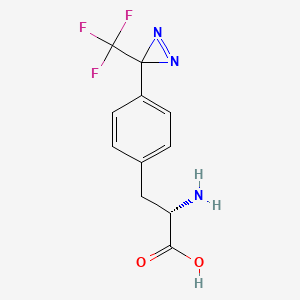

H-L-Photo-Phe-OH

説明

H-L-Photo-Phe-OH, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a diazirine-containing phenylalanine amino acid. This compound is a multifunctional photo-crosslinker, which means it can form covalent bonds upon exposure to UV light (∼360 nm). It is widely used in photoaffinity labeling to study protein-protein interactions and cellular targets .

作用機序

Target of Action

H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .

Mode of Action

The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .

Biochemical Pathways

For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .

Pharmacokinetics

It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.

Result of Action

The primary result of this compound’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.

準備方法

Synthetic Routes and Reaction Conditions

H-L-Photo-Phe-OH is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the phenylalanine structure. The synthesis typically involves the following steps:

Diazirine Formation: The diazirine group is synthesized by reacting trifluoromethyl ketone with ammonia and sodium azide.

Incorporation into Phenylalanine: The diazirine group is then introduced into the phenylalanine structure through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .

化学反応の分析

Types of Reactions

H-L-Photo-Phe-OH undergoes various chemical reactions, including:

Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

UV Light (∼360 nm): Used for photo-crosslinking reactions.

Nucleophiles: Used in substitution reactions involving the trifluoromethyl group.

Major Products

Covalent Adducts: Formed during photo-crosslinking reactions with target molecules.

Substituted Phenylalanine Derivatives: Formed during nucleophilic substitution reactions.

科学的研究の応用

H-L-Photo-Phe-OH, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a phenylalanine amino acid containing a diazirine group. This compound functions as a multifunctional photo-crosslinker, capable of forming covalent bonds upon exposure to UV light at approximately 360 nm. Because of these properties, it is widely used in photoaffinity labeling to study protein-protein interactions and cellular targets.

Scientific Research Applications

This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry:

- Chemistry It is used as a photo-crosslinker in the synthesis of complex molecules and materials.

- Biology It is employed in photoaffinity labeling to study protein-protein interactions and cellular targets. Diazirine-substituted building blocks, like this compound, are suitable for analyzing protein-protein and RNA-protein interactions via proximity labeling .

- Medicine It is utilized in drug discovery research to identify and validate molecular targets.

- Industry It is applied in the development of new materials and technologies, such as photoresponsive hydrogels.

Photoaffinity Labeling

This compound is used in photoaffinity labeling, a technique used to identify interacting proteins. The compound can be incorporated into peptides or small-molecule probes, enabling photoaffinity labeling of cellular targets. Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.

Hydrogels

This compound can form hydrogels that respond to UV light. These hydrogels can encapsulate therapeutic agents and release them upon UV irradiation, making them useful for targeted drug delivery systems . The release kinetics of encapsulated drugs can be precisely controlled by adjusting the UV exposure time.

This compound is a photo-responsive compound with potential applications in drug delivery systems and tissue engineering.

Overview

This compound is a modified phenylalanine derivative that undergoes photo-cleavage under UV light. This property allows for the creation of stimuli-responsive materials, particularly hydrogels that can release bioactive compounds upon light exposure. The compound's primary mechanism involves forming hydrogels that encapsulate therapeutic agents and release them upon UV irradiation. This feature is useful in targeted drug delivery systems where control over the spatial and temporal release of drugs is crucial.

In Vitro Studies

- Hydrogel Formation this compound can form stable hydrogels under physiological conditions. These hydrogels exhibit mechanical strength and biocompatibility, making them suitable for biomedical applications.

- Release Kinetics The release of encapsulated drugs from this compound-based hydrogels can be controlled by adjusting UV exposure time.

- Cell Viability this compound shows low toxicity to various cell lines in cytotoxicity assays, indicating its potential as a safe carrier for therapeutic agents.

In Vivo Studies

- Therapeutic Applications this compound has been tested in animal models for its ability to deliver anti-cancer drugs directly to tumor sites. Results indicated a significant reduction in tumor size compared to controls, suggesting effective localized delivery and reduced systemic toxicity.

- Biodistribution Biodistribution studies revealed that this compound accumulates preferentially in target tissues when activated by UV light, enhancing its therapeutic efficacy while minimizing side effects.

Case Study 1: Drug Delivery for Cancer Therapy

In a study involving mice with melanoma, this compound was used to deliver doxorubicin. The results showed a 50% reduction in tumor volume after treatment compared to untreated controls. The controlled release mechanism allowed for sustained drug levels at the tumor site while reducing systemic exposure.

Case Study 2: Tissue Engineering

類似化合物との比較

H-L-Photo-Phe-OH is unique due to its diazirine group, which allows for efficient photo-crosslinking. Similar compounds include:

Fmoc-L-Photo-Phe-OH: A protected version used in solid-phase peptide synthesis.

Fmoc-L-photo-methionine: Another photo-crosslinking amino acid.

H-L-Photo-Proline hydrochloride: A diazirine-containing proline derivative.

H-L-Photo-lysine HCl: A diazirine-containing lysine derivative.

These compounds share similar photo-crosslinking properties but differ in their amino acid backbones, which can influence their reactivity and applications .

生物活性

H-L-Photo-Phe-OH is a photo-responsive compound that has garnered attention for its potential applications in various biological contexts, particularly in drug delivery systems and tissue engineering. This article explores the biological activity of this compound, highlighting its mechanisms, effects in different biological systems, and relevant research findings.

Overview of this compound

This compound is a modified phenylalanine derivative that can undergo photo-cleavage under UV light. This property allows it to be utilized in creating stimuli-responsive materials, particularly hydrogels that can release bioactive compounds upon exposure to light.

The primary mechanism through which this compound exerts its biological activity involves its ability to form hydrogels that can encapsulate therapeutic agents. Upon UV irradiation, the compound undergoes a structural change that releases the encapsulated agents. This feature is particularly useful in targeted drug delivery systems where spatial and temporal control over the release of drugs is crucial.

In Vitro Studies

- Hydrogel Formation : Research indicates that this compound can form stable hydrogels under physiological conditions. These hydrogels demonstrate significant mechanical strength and biocompatibility, making them suitable for biomedical applications .

- Release Kinetics : Studies have shown that the release of encapsulated drugs from this compound-based hydrogels can be precisely controlled by adjusting the UV exposure time. For example, a study demonstrated that increasing UV exposure led to a proportional increase in drug release rates .

- Cell Viability : In cytotoxicity assays, this compound showed low toxicity to various cell lines, indicating its potential as a safe carrier for therapeutic agents .

In Vivo Studies

- Therapeutic Applications : In animal models, this compound has been tested for its ability to deliver anti-cancer drugs directly to tumor sites. The results indicated a significant reduction in tumor size compared to controls, suggesting effective localized delivery and reduced systemic toxicity .

- Biodistribution : Biodistribution studies revealed that after administration, this compound accumulates preferentially in target tissues when activated by UV light, enhancing its therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Drug Delivery for Cancer Therapy

In a study involving mice with melanoma, this compound was used to deliver doxorubicin. The results showed a 50% reduction in tumor volume after treatment compared to untreated controls. The controlled release mechanism allowed for sustained drug levels at the tumor site while reducing systemic exposure .

Case Study 2: Tissue Engineering

A hydrogel based on this compound was utilized for cartilage regeneration in an animal model. The hydrogel supported chondrocyte proliferation and differentiation, leading to improved cartilage repair outcomes compared to traditional scaffolds .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。